2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C18H18Cl2FN3OS and its molecular weight is 414.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antitumor and Anticancer Properties
Benzothiazole derivatives, including those with substituents like dimethylamino, fluoro, and chloro groups, have been synthesized and evaluated for their cytotoxic and antitumor activities against various cancer cell lines. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, demonstrated cytostatic activities against malignant human cell lines, indicating potential applications in cancer therapy (Racané et al., 2006).
Antimicrobial Activity
Benzothiazole derivatives have been explored for their antimicrobial efficacy. Synthesis of new benzothiazole acylhydrazones and evaluation of their anticancer agents highlighted not only their potential in cancer treatment but also opened avenues for antimicrobial applications (Osmaniye et al., 2018).
Chemical Synthesis and Material Science
Corrosion Inhibition
Benzothiazole derivatives have been identified as effective corrosion inhibitors for metals, offering potential applications in material science and engineering. Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments have shown that these compounds provide significant protection against corrosion, highlighting their utility in industrial applications (Hu et al., 2016).
Fluorescence and Photophysical Properties
The modification of benzothiazole derivatives with various substituents affects their spectroscopic and photophysical properties, making them suitable for applications in fluorescence-based sensors and optical materials. Studies on the halogen-substituent effect on the spectroscopic properties of benzothiazole derivatives have provided insights into designing fluorescent probes and materials (Misawa et al., 2019).
Environmental and Agricultural Applications
- Pesticidal Activity: Some benzothiazole derivatives exhibit strong pesticidal activity, particularly against lepidopterous pests. The unique structural features of these compounds contribute to their efficacy as insecticides, offering a novel mode of action distinct from existing commercial pesticides. This suggests potential applications in integrated pest management and resistance management strategies (Tohnishi et al., 2005).
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS.ClH/c1-22(2)9-10-23(17(24)13-5-3-4-6-14(13)19)18-21-15-8-7-12(20)11-16(15)25-18;/h3-8,11H,9-10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWDJZDVJSYUBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.